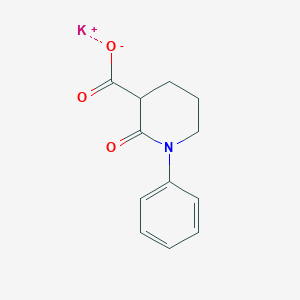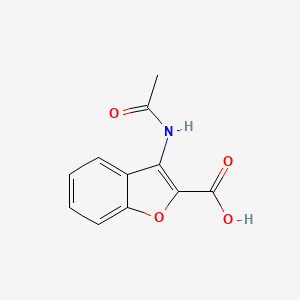
3-Acetylamino-benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylamino-benzofuran-2-carboxylic acid typically involves the formation of the benzofuran ring followed by the introduction of the acetylamino and carboxylic acid functional groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core. Subsequent acetylation and carboxylation steps are carried out to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, such as palladium or copper, to facilitate the cyclization and functionalization reactions. Additionally, advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Acetylamino-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives .
Scientific Research Applications
3-Acetylamino-benzofuran-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Acetylamino-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. The compound’s antibacterial properties could be due to its interference with bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2,3-Dihydrobenzofuran: A reduced form of benzofuran with different biological activities.
Benzothiophene: A sulfur analog of benzofuran with distinct chemical properties.
Uniqueness
3-Acetylamino-benzofuran-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetylamino and carboxylic acid groups allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and development .
Properties
CAS No. |
54802-13-0 |
|---|---|
Molecular Formula |
C11H9NO4 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
3-acetamido-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c1-6(13)12-9-7-4-2-3-5-8(7)16-10(9)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) |
InChI Key |
DQAIPQYBAJTEBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498156.png)
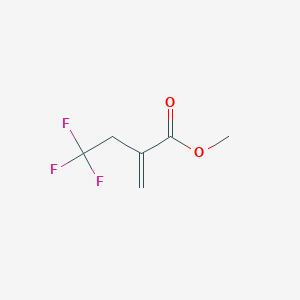


![tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate](/img/structure/B13498176.png)
![N-[3-(1,3-Dioxolan-2-YL)benzyl]-N-methylamine](/img/structure/B13498183.png)
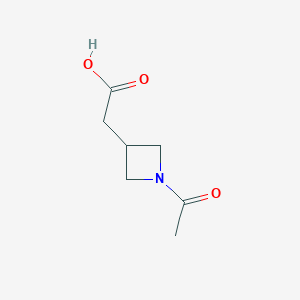
![4-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B13498191.png)
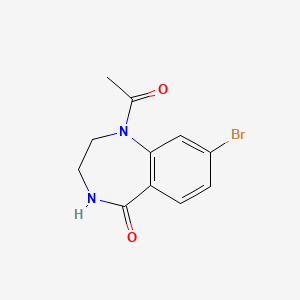
![rac-(1R,5R,6S)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13498201.png)
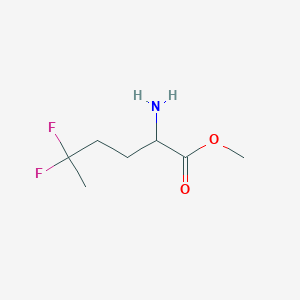

![5-[(4-Amino-4-methyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13498210.png)
